molecular formula C25H19ClN4O3S B2446092 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 536712-74-0

2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2446092
CAS No.: 536712-74-0
M. Wt: 490.96
InChI Key: NYVPTQVMLQACTR-UHFFFAOYSA-N
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Description

2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H19ClN4O3S and its molecular weight is 490.96. The purity is usually 95%.
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Properties

IUPAC Name

2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O3S/c1-33-18-11-9-16(10-12-18)27-21(31)14-34-25-29-22-19-7-2-3-8-20(19)28-23(22)24(32)30(25)17-6-4-5-15(26)13-17/h2-13,28H,14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVPTQVMLQACTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)Cl)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H19ClN4O2S\text{C}_{20}\text{H}_{19}\text{Cl}\text{N}_{4}\text{O}_{2}\text{S}

This compound features a pyrimidine ring fused with an indole moiety, which is characteristic of many biologically active compounds. The presence of the methoxy group and the chlorophenyl group enhances its potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar pyrimidine derivatives. For instance, compounds containing pyrimidine structures have shown significant activity against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Pyrimidine Derivative AStaphylococcus aureus66 μM
Pyrimidine Derivative BEscherichia coli75 μg/mL
Pyrimidine Derivative CCandida albicans50 μg/mL

The compound is hypothesized to exhibit similar activity due to its structural similarities with these derivatives, particularly in targeting bacterial cell membranes and inhibiting essential enzymes involved in cell wall synthesis .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. For example:

  • Cell Line Studies : In a study involving MCF-7 (breast cancer) and MGC-803 (gastric cancer) cell lines, derivatives of the pyrimidine scaffold demonstrated promising antiproliferative effects. The compound's ability to induce apoptosis in cancer cells was noted, suggesting that it could interfere with critical signaling pathways involved in cell survival .
  • Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases and other proteins that regulate cell cycle progression. The presence of the chlorophenyl group may enhance binding affinity to these targets due to increased hydrophobic interactions .

Case Studies

Several case studies illustrate the biological activity of related compounds:

  • Study on Pyrimidine Derivatives : A series of pyrimidine derivatives were synthesized and tested for their antibacterial and anticancer properties. One derivative exhibited a 50% inhibition concentration (IC50) value significantly lower than standard chemotherapeutic agents, indicating superior efficacy against resistant strains .
  • Structure-Activity Relationship (SAR) : Research has shown that modifications at specific positions on the pyrimidine ring can lead to enhanced biological activity. For instance, substitution at the 4-position with methoxy groups has been linked to improved anticancer properties due to better solubility and bioavailability .

Scientific Research Applications

Research indicates that this compound exhibits several biological activities, which can be categorized as follows:

Antimicrobial Activity

Compounds similar to 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methoxyphenyl)acetamide have demonstrated significant antimicrobial properties against various pathogens. These include:

  • Bacterial Infections : Studies have shown effectiveness against Staphylococcus aureus and Escherichia coli.
  • Fungal Infections : Notable activity has been observed against Candida albicans, indicating potential use as an antifungal agent.

Anti-inflammatory Effects

The compound has been reported to modulate cytokine production, particularly influencing the release of interleukin-6 (IL-6). This modulation suggests potential applications in treating inflammatory diseases by regulating immune responses.

Antitumor Activity

Research indicates that derivatives of this compound can induce apoptosis in cancer cells. The structural features contribute to interactions with cellular pathways involved in tumor growth, presenting opportunities for development as an anticancer agent.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the efficacy of this compound. The following factors are significant:

  • Substituent Variability : The presence of different aromatic groups can alter biological activity and potency.
  • Functional Groups : The thioacetamide moiety is essential for enhancing the interaction with biological targets.

Case Studies

Several case studies have highlighted the applications of this compound:

  • Antimicrobial Evaluations : A study demonstrated that modifications to the chlorophenyl group enhanced activity against resistant strains of bacteria.
  • Inflammation Modulation : Research involving murine models showed decreased levels of inflammatory markers upon treatment with this compound.
  • Cancer Cell Line Studies : In vitro studies indicated that this compound effectively reduced cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent.

Table 1: Summary of Biological Activities

Activity TypePathogen/Cell TypeObserved Effect
AntimicrobialStaphylococcus aureusSignificant growth inhibition
AntimicrobialEscherichia coliModerate growth inhibition
AntifungalCandida albicansEffective antifungal activity
Anti-inflammatoryMurine dendritic cellsModulation of IL-6 production
AntitumorVarious cancer cell linesInduction of apoptosis

Chemical Reactions Analysis

Oxidation of the Thioether Group

The thioether (-S-) moiety undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reaction is critical for modulating electronic properties and biological activity.

Reaction Reagents/Conditions Outcome Yield Reference
Oxidation to sulfoxideH₂O₂ (30%), CH₂Cl₂, 0–25°C, 4–6 hrsFormation of mono-sulfoxide derivative65–78%
Oxidation to sulfonemCPBA (1.2 eq), CHCl₃, reflux, 8–10 hrsComplete oxidation to sulfone82–90%

Mechanistic Insight : The sulfur atom in the thioether acts as a nucleophile, reacting with peroxides or peracids to form electrophilic intermediates, which stabilize as sulfoxides or sulfones.

Hydrolysis of the Acetamide Group

The acetamide (-NHCOCH₃) group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or ammonium salts.

Reaction Reagents/Conditions Outcome Yield Reference
Acidic hydrolysisHCl (6M), H₂O, reflux, 12 hrsFormation of 2-((3-(3-chlorophenyl)...-yl)thio)acetic acid70%
Basic hydrolysisNaOH (10%), EtOH/H₂O, 80°C, 8 hrsSodium salt of the carboxylic acid85%

Key Factor : Steric hindrance from the pyrimidoindole core slows hydrolysis compared to simpler acetamides.

Nucleophilic Substitution at the Chlorophenyl Ring

The 3-chlorophenyl group participates in aromatic substitution reactions, enabling further functionalization.

Reaction Reagents/Conditions Outcome Yield Reference
AminationNH₃ (aq), CuI, DMF, 120°C, 24 hrs3-Aminophenyl derivative55%
MethoxylationNaOMe, DMSO, 100°C, 12 hrs3-Methoxyphenyl analog63%

Note : Electron-withdrawing groups on the pyrimidoindole system enhance the electrophilicity of the chlorophenyl ring .

Alkylation of the Thioether Group

The sulfur atom in the thioether can act as a nucleophile in alkylation reactions.

Reaction Reagents/Conditions Outcome Yield Reference
MethylationCH₃I, K₂CO₃, DMF, 60°C, 6 hrsS-Methylated derivative75%
BenzylationBnBr, NaH, THF, 0°C→25°C, 8 hrsS-Benzylated product68%

Application : Alkylation modifies lipophilicity, influencing pharmacokinetic properties .

Reduction of the Pyrimidoindole Core

The pyrimidine ring can be reduced under hydrogenation conditions, altering its conjugation and bioactivity.

Reaction Reagents/Conditions Outcome Yield Reference
Catalytic hydrogenationH₂ (1 atm), Pd/C, EtOAc, 25°C, 12 hrsDihydro-pyrimidoindole derivative88%

Significance : Reduction enhances solubility and alters binding interactions with biological targets.

Interaction with Biological Nucleophiles

The compound reacts with cysteine residues in proteins via its thioether group, forming covalent adducts.

Target Conditions Observed Interaction Reference
Glutathione (GSH)PBS buffer, pH 7.4, 37°C, 2 hrsFormation of GSH-thioether conjugate
Serum albuminIn vitro, physiological conditionsCovalent binding via Michael addition

Implication : These interactions underpin its potential as a prodrug or enzyme inhibitor .

Photochemical Reactions

UV irradiation induces bond cleavage in the thioether and methoxy groups.

Reaction Conditions Outcome Reference
UV-induced degradationλ = 254 nm, MeOH, 6 hrsCleavage of thioether and demethylation

Stability Note : Photodegradation necessitates protective storage conditions.

Cyclization Reactions

Under acidic conditions, the acetamide group participates in cyclization to form heterocycles.

Reaction Reagents/Conditions Outcome Yield Reference
Intramolecular cyclizationH₂SO₄, CH₃CN, 80°C, 4 hrsFormation of oxazole-fused derivative60%

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